molecular formula C12H11N3O B12896575 1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one CAS No. 825633-32-7

1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one

Cat. No.: B12896575
CAS No.: 825633-32-7
M. Wt: 213.23 g/mol
InChI Key: NLTRQESWOHJOBA-UHFFFAOYSA-N
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Description

1-(4-(2-Aminopyrimidin-4-yl)phenyl)ethanone is an organic compound that features a pyrimidine ring attached to a phenyl group, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Aminopyrimidin-4-yl)phenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with benzylidene acetones and ammonium thiocyanates.

    Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.

    Aromatization: This step ensures the stability of the pyrimidine ring.

    S-Methylation:

    Oxidation: Conversion of the methylsulfonyl compounds.

    Formation of Guanidines: This final step involves the reaction with suitable amines to form the desired compound.

Industrial Production Methods: Industrial production of 1-(4-(2-Aminopyrimidin-4-yl)phenyl)ethanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-Aminopyrimidin-4-yl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

    Oxidation Products: Corresponding oxides and carboxylic acids.

    Reduction Products: Alcohols and amines.

    Substitution Products: Halogenated derivatives and substituted aromatic compounds.

Scientific Research Applications

1-(4-(2-Aminopyrimidin-4-yl)phenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(2-Aminopyrimidin-4-yl)phenyl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 2-(2-Aminopyrimidin-4-yl)phenol
  • 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine

Comparison: 1-(4-(2-Aminopyrimidin-4-yl)phenyl)ethanone is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted applications .

Properties

CAS No.

825633-32-7

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

1-[4-(2-aminopyrimidin-4-yl)phenyl]ethanone

InChI

InChI=1S/C12H11N3O/c1-8(16)9-2-4-10(5-3-9)11-6-7-14-12(13)15-11/h2-7H,1H3,(H2,13,14,15)

InChI Key

NLTRQESWOHJOBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)N

Origin of Product

United States

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